![molecular formula C17H20N2O2 B2757860 3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid CAS No. 100068-46-0](/img/structure/B2757860.png)
3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3',4'-dihydro-spiro[cyclohexane-1,1'(2'H)-pyrido[3,4-b]indole]-3'-carboxylic acid is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound has been used in the synthesis of various derivatives. For example, Johnson, Lovett, and Stevens (1970) described its use in producing derivatives of pyridine-3,4-dicarboxylic acid and related compounds, indicating its role in the development of novel chemical entities (Johnson, Lovett, & Stevens, 1970).
Pharmacological Properties
- In pharmacological research, derivatives of this compound have been explored for their potential as analgesics. Schunk et al. (2014) discovered a potent analgesic NOP and opioid receptor agonist derived from this compound, highlighting its significance in pain management research (Schunk et al., 2014).
Transformations in Organic Synthesis
- The compound plays a role in complex organic transformations. For instance, Bobowski and Shavel (1985) explored its use in the transformation of alkanones into alkylcyclohexanols, demonstrating its utility in organic synthesis processes (Bobowski & Shavel, 1985).
Applications in Heterocyclic Chemistry
- Its derivatives have been synthesized for potential applications in heterocyclic chemistry. Yong et al. (2007) synthesized spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related derivatives, showcasing its versatility in the creation of complex heterocyclic structures (Yong et al., 2007).
Antimicrobial Activity
- Derivatives of this compound have been studied for their antimicrobial properties. Bogdanov et al. (2007) synthesized and evaluated the antimicrobial activity of 4-substituted 1H-spiro derivatives, demonstrating its potential in the development of new antimicrobial agents (Bogdanov et al., 2007).
Multi-Component Chemical Reactions
- The compound has been utilized in multi-component chemical reactions. Balamurugan, Perumal, and Menéndez (2011) used it in a four-component domino reaction to synthesize spiro derivatives, highlighting its role in facilitating complex chemical syntheses (Balamurugan, Perumal, & Menéndez, 2011).
Spiro Compound Synthesis
- It has been integral in the synthesis of various spiro compounds. Kouznetsov et al. (2003) studied the transformation of N-substituted dihydrospiroquinolines, a process involving this compound, to produce spiroindane derivatives (Kouznetsov et al., 2003).
properties
IUPAC Name |
spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16(21)14-10-12-11-6-2-3-7-13(11)18-15(12)17(19-14)8-4-1-5-9-17/h2-3,6-7,14,18-19H,1,4-5,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKSGNRSHBSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2757778.png)
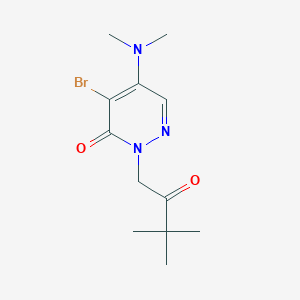
![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2757781.png)
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2757782.png)
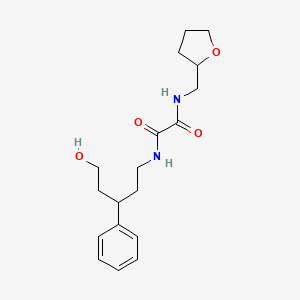
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)
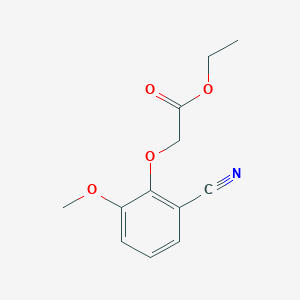

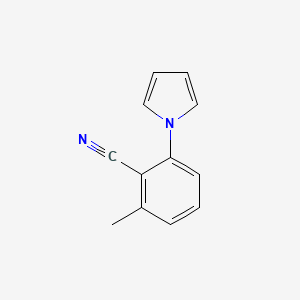
![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)
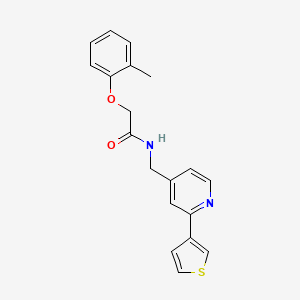
![N-(2-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2757798.png)
